Lysine can be synthesized through several methods:
Lysine's molecular structure can be depicted as follows:
The three-dimensional conformation of lysine allows it to participate in hydrogen bonding and ionic interactions, enhancing its role in protein structures and enzymatic functions .
Lysine participates in several significant chemical reactions:
These reactions are vital for protein function and stability, particularly in structural proteins like collagen.
The mechanism of action of lysine primarily revolves around its role in protein synthesis and modification:
The presence of lysine in proteins also facilitates their interaction with negatively charged molecules due to its positive charge at physiological pH.
Lysine exhibits several notable physical and chemical properties:
These properties allow lysine to participate effectively in biochemical reactions under physiological conditions.
Lysine has a wide range of applications in scientific research and industry:
The lysyl oxidase (LOX) family comprises five copper-dependent amine oxidases (LOX, LOXL1–LOXL4) that catalyze oxidative deamination of lysine and hydroxylysine residues in collagen/elastin precursors. This reaction generates highly reactive peptidyl-α-aminoadipic-δ-semialdehyde (allysine) residues, which spontaneously condense to form covalent crosslinks in structural extracellular matrix (ECM) proteins. The catalytic domain—conserved across all LOX family members—contains a copper-binding site and a unique lysyl tyrosylquinone (LTQ) cofactor formed by a post-translational modification linking Tyr314 and Lys317 in human LOX. LTQ enables the oxidation of peptidyl-lysine ε-amino groups through a Schiff base intermediate, releasing ammonia and hydrogen peroxide (H₂O₂) as byproducts [1] [9].
Notably, LOXL2–LOXL4 isoforms exhibit additional enzymatic functions independent of classical amine oxidase activity. LOXL2 and its catalytically inactive splice variant L2Δ13 function as deacetylases, directly removing acetyl groups from lysine residues on intracellular targets. For example, LOXL2/L2Δ13 deacetylates aldolase A at lysine 13 (K13), mobilizing it from the actin cytoskeleton to enhance glycolytic flux. This activity is mediated by scavenger receptor cysteine-rich (SRCR) domains rather than the C-terminal catalytic domain [2] [8]. Similarly, LOXL3 deacetylates STAT3 in the nucleus via its SRCR domains, modulating transcriptional activity [8].
Table 1: Key Catalytic Features of LOX Family Enzymes
Enzyme | Catalytic Cofactor | Primary Reaction | Non-Canonical Activity |
---|---|---|---|
LOX | LTQ | Lysine → Allysine | None |
LOXL1 | LTQ | Lysine → Allysine | None |
LOXL2 | LTQ | Lysine → Allysine | Deacetylation (SRCR domains) |
LOXL3 | LTQ | Lysine → Allysine | Deacetylation/deacetylimination (SRCR domains) |
LOXL4 | LTQ | Lysine → Allysine | Deacetylation (SRCR domains) |
Substrate targeting varies significantly among LOX isoforms due to structural differences in their N-terminal regions. LOX and LOXL1 primarily localize to elastic fibers via interactions between their propeptide domains and tropoelastin. The propeptide region of LOX (LOX-PP) binds the C-terminal domain of tropoelastin, which is enriched in lysine residues surrounded by alanine repeats. This binding positions the catalytic domain for site-specific oxidation critical for elastin maturation [1]. Fibulin-4—an essential elastin-associated glycoprotein—enhances LOX activation by binding LOX-PP. Mutations disrupting this interaction (e.g., fibulin-4 E57K) cause cutis laxa, characterized by defective elastin crosslinking and cardiovascular abnormalities [1].
In contrast, LOXL2–LOXL4 target collagen IV in basement membranes. LOXL2 requires proteolytic processing by serine proteases (e.g., furin) at Lys317 to cleave its first two SRCR domains. The resulting 65 kDa fragment binds collagen IV and crosslinks its 7S domain, stabilizing basement membrane architecture. Full-length unprocessed LOXL2 retains amine oxidase activity toward soluble substrates (e.g., 1,5-diaminopentane) but cannot crosslink insoluble collagen IV polymers [4].
Table 2: Substrate Specificity and Functional Roles of LOX Isoforms
Isoform | Primary ECM Targets | Targeting Mechanism | Biological Role |
---|---|---|---|
LOX | Tropoelastin, Collagen I | LOX-PP binds tropoelastin C-terminus | Elastin fiber stabilization |
LOXL1 | Tropoelastin | Propeptide binds tropoelastin | Elastic fiber assembly |
LOXL2 | Collagen IV | Processed form (65 kDa) binds 7S domain | Basement membrane integrity |
LOXL3 | Collagen IV, Intracellular proteins | SRCR domain interactions | ECM crosslinking, STAT3 regulation |
LOXL4 | Collagen IV | SRCR domain interactions | Basement membrane assembly |
LOXL2–LOXL4 exhibit dual enzymatic functionalities governed by distinct structural domains. While their C-terminal regions catalyze lysine oxidation in the ECM, their N-terminal SRCR domains mediate intracellular deacetylase activity independent of copper or LTQ. LOXL2’s splice variant L2Δ13—lacking exon 13 in the catalytic domain—retains deacetylase function but loses amine oxidase activity. In esophageal cancer cells, L2Δ13 deacetylates aldolase A at K13, releasing it from the actin cytoskeleton and increasing glycolytic flux. This reprograms cellular metabolism to promote ATP production, lactate accumulation, and tumor proliferation [2] [8].
The deacetylase activity of LOXL2–LOXL4 is not limited to metabolic enzymes. Nuclear LOXL3 deacetylates STAT3 at multiple lysine residues, modulating its transcriptional activity and promoting melanoma progression. This functional divergence expands the biological impact of LOXL enzymes beyond ECM remodeling to direct regulation of cellular metabolism and signaling [8]. Critically, inhibitors targeting the LTQ cofactor (e.g., β-aminopropionitrile/BAPN) block amine oxidase activity but do not affect deacetylase function, underscoring the independence of these catalytic mechanisms [2].
The N-terminal regions of LOX enzymes critically regulate their catalytic efficiency, substrate targeting, and cellular localization. LOX and LOXL1 contain short propeptide regions (21–25 residues) that direct secretion, enhance solubility via N-glycosylation, and facilitate tropoelastin binding. Deletion of the LOX propeptide disrupts secretion and elastin crosslinking, confirming its essential role in enzyme maturation [1].
LOXL2–LOXL4 possess four SRCR domains that undergo proteolytic remodeling to modulate function. In LOXL2, cleavage between SRCR2 and SRCR3 by extracellular serine proteases (e.g., furin) releases a 65 kDa fragment containing SRCR3–4 and the catalytic domain. This processing is indispensable for collagen IV crosslinking, as mutagenesis of the cleavage site (RK317→GE) abolishes binding to insoluble collagen IV despite preserving amine oxidase activity toward soluble substrates [4]. SRCR domains also act as protein-protein interaction hubs:
Table 3: Regulatory Domains in LOX Family Enzymes
Domain Type | Present in | Function | Consequence of Disruption |
---|---|---|---|
Propeptide | LOX, LOXL1 | Tropoelastin binding, secretion | Impaired elastin crosslinking (cutis laxa) |
SRCR1–2 | LOXL2–LOXL4 | Substrate recruitment, protease recognition | Loss of collagen IV crosslinking |
SRCR3–4 | LOXL2–LOXL4 | Collagen binding, catalytic modulation | Altered substrate specificity |
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